3-(1,3-benzodioxol-5-yl)-N-(4-bromophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

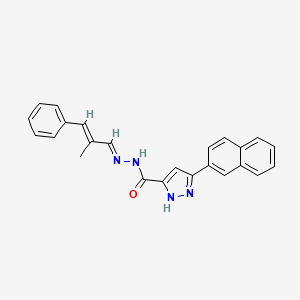

The compound “3-(1,3-benzodioxol-5-yl)-N-(4-bromophenyl)acrylamide” is an organic compound. It contains a benzodioxol group, a bromophenyl group, and an acrylamide group .

Molecular Structure Analysis

The molecular structure of this compound would include a benzodioxol ring (a benzene ring fused to a 1,3-dioxolane ring), an acrylamide group (a double bond connected to a carbonyl group, which is connected to an amine), and a bromophenyl group (a benzene ring with a bromine atom attached) .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reaction conditions and the other reactants present. The bromine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Scientific Research Applications

Acrylamide Chemistry and Biochemistry

Acrylamide is an industrially produced molecule used worldwide to synthesize polyacrylamide, which has numerous applications, including soil conditioning, wastewater treatment, and in laboratory settings for protein separation by electrophoresis. The extensive study of acrylamide's effects in cells, tissues, animals, and humans is due to the potential exposure risks. Acrylamide presence in foods formed during processing under conditions inducing Maillard browning products has heightened interest in its chemistry, biochemistry, and safety. This includes its formation, distribution in food, and role in human health, necessitating a better understanding to develop improved food processes to decrease dietary acrylamide content (Friedman, 2003).

Neurotoxicity of Acrylamide

Acrylamide monomer is neurotoxic in humans and laboratory animals, causing neuropathies, muscle weakness, and other neurological symptoms. It involves damage mostly to the peripheral but also to the central nervous system, through mechanisms not completely elucidated. Understanding its neurotoxicity connected to work-related exposure is critical for proposing suitable therapies (Pennisi et al., 2013).

Acrylamide in Baking Products

Acrylamide formation in high-carbohydrate heat-treated foods poses health risks due to its toxic properties (neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity). Potato and bakery products are significant contributors to human exposure to acrylamide, necessitating research into the effects of different factors affecting its formation in bakery products and strategies for reduction (Keramat et al., 2011).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives have received attention in medicinal research for their anticancer potentials. The chemical aspects of cinnamic acids offer reactive sites for substitution, addition, and reactions, making them traditional and synthetic antitumor agents. Despite their rich medicinal tradition, their utilization in anticancer research remains underexplored, highlighting a need for further investigation into their synthesis, biological evaluation, and antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Acrylamides as Potassium Channel Openers

Acrylamides have been employed in medicinal chemistry as scaffolds for potassium channel modulators, showing effectiveness in discovering and optimizing small molecule openers of large-conductance calcium-activated (BK) potassium channels and KCNQ channels. This highlights acrylamides' potential medical use and the significance of their structural and chemical features in modulating BK and KCNQ channel activity (Nardi & Olesen, 2007).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-bromophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOCINUGFIYVPF-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-bromophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)